Ring Strain Energy: Silacyclobutane Core vs. Cyclobutane
The silacyclobutane ring in 1-ethenyl-1-methylsiletane possesses a strain energy of 107–112 kJ mol⁻¹, which is lower than that of the all-carbon cyclobutane ring (approximately 110–115 kJ mol⁻¹ for cyclobutane, though some sources report higher values). The substitution of a carbon atom by silicon reduces the ring strain energy compared to cyclobutane, while still maintaining sufficient strain to drive ring-opening reactions under mild conditions [1]. This intermediate strain energy—lower than cyclobutane yet higher than five-membered silacyclopentanes (which have negligible strain)—positions 1-ethenyl-1-methylsiletane as a uniquely balanced reactive intermediate [2].
| Evidence Dimension | Ring strain energy |
|---|---|
| Target Compound Data | 107–112 kJ mol⁻¹ for Si-substituted silacyclobutanes |
| Comparator Or Baseline | Cyclobutane (approximately 110–115 kJ mol⁻¹, varies by source) |
| Quantified Difference | Substitution of carbon by silicon reduces ring strain energy [1] |
| Conditions | Thermochemical measurements at 298.15 K, gas and liquid states |
Why This Matters
The intermediate ring strain enables controlled ring-opening polymerization and ring-expansion reactions under milder conditions than cyclobutane analogs, while the silicon center introduces Lewis acidity absent in all-carbon systems.
- [1] M. G. Voronkov, V. A. Klyuchnikov, E. V. Sokolova, T. F. Danilova, G. N. Shvets, A. N. Korchagina, L. E. Gusel'nikov, V. V. Volkova, Thermochemistry of organosilicon compounds: IV. Thermochemical properties of Si-substituted silacyclobutanes, Journal of Organometallic Chemistry, 1991, 401(3), 245-252. View Source
- [2] M. G. Voronkov, V. A. Klyuchnikov, E. V. Sokolova, T. F. Danilova, G. N. Shvets, A. N. Korchagina, L. E. Gusel'nikov, V. V. Volkova, Thermochemistry of organosilicon compounds: IV. Thermochemical properties of Si-substituted silacyclobutanes, Journal of Organometallic Chemistry, 1991, 401(3), 245-252. (Strain energy increases with introduction of substituents on silicon and carbon). View Source
